molecular formula C14H9ClO4S B13868364 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid

5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13868364
M. Wt: 308.7 g/mol
InChI Key: HZWMCIUQYJVIMM-UHFFFAOYSA-N
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Description

5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is a complex organic compound that features a benzofuran core substituted with a chloro group, a thiophene-2-carbonyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Thiophene-2-Carbonyl Group: This step often involves acylation reactions using thiophene-2-carbonyl chloride.

    Formation of the Carboxylic Acid Group: This can be introduced through carboxylation reactions or by hydrolysis of ester intermediates.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved can vary depending on the specific application, but generally, the compound’s functional groups play a crucial role in its activity.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid include other benzofuran derivatives with different substituents. For example:

    7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: This compound has a benzoyl group instead of a thiophene-2-carbonyl group.

    5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: This compound lacks the thiophene-2-carbonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H9ClO4S

Molecular Weight

308.7 g/mol

IUPAC Name

5-chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C14H9ClO4S/c15-7-4-8-10(14(17)18)6-19-13(8)9(5-7)12(16)11-2-1-3-20-11/h1-5,10H,6H2,(H,17,18)

InChI Key

HZWMCIUQYJVIMM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Cl)C(=O)C3=CC=CS3)C(=O)O

Origin of Product

United States

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